1-(2-iodobenzoyl)-1H-pyrazole
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Overview
Description
1-(2-iodobenzoyl)-1H-pyrazole is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. It is a pyrazole derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Experimental and Theoretical Investigations
Pyrazole compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, have been characterized through experimental methods like IR, NMR, and X-ray diffraction, and theoretical methods using density functional theory (DFT) calculations. These investigations provide insights into their molecular geometry, vibrational frequencies, and chemical shift values, aiding in understanding their structural and electronic properties (Evecen et al., 2016).
Catalytic Applications and Synthesis
Research has shown the utility of iodine in catalyzing oxidative synthesis of complex molecules, including pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method demonstrates the role of iodine in facilitating selective transformations, highlighting the potential of pyrazole derivatives in synthetic chemistry (Mohammed et al., 2015).
Energetic Materials and Biocidal Applications
Pyrazole derivatives have been explored for their application in energetic materials and biocides. Sodium salts of iodine-rich pyrazoles, for example, serve as precursors for N,N'-ethylene-bridged polyiodoazoles, which exhibit significant biocidal efficiency due to their thermal decomposition products (Zhao et al., 2017).
Building Blocks for Heterocycle Fabrication
2H-Pyran-2-ones and their annelated analogs, related to pyrazole chemistry, act as multifaceted building blocks for creating a wide array of heterocycles. This versatility underscores the importance of pyrazole derivatives in the synthesis of biologically active and photophysically interesting molecules (Pratap & Ram, 2017).
Safety and Hazards
Properties
IUPAC Name |
(2-iodophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSIOGQPZRQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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